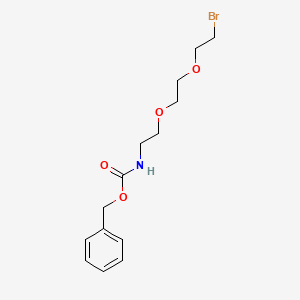
Benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C14H20BrNO4 and its molecular weight is 346.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, a compound with the molecular formula C14H20BrNO4, is a member of the carbamate class of compounds. Its structure includes a benzyl group, an ether linkage, and a bromoethoxy substituent, which may confer unique biological activities. This article aims to explore the biological activity of this compound through a review of available literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with various biological targets. As indicated in recent studies, compounds within this class may function through mechanisms such as:
- Inhibition of Protein Interactions : Compounds like this can disrupt protein-protein interactions essential for cellular signaling pathways.
- Ubiquitin-Proteasome Pathway Modulation : Some derivatives are designed as PROTACs (proteolysis-targeting chimeras), which utilize the ubiquitin-proteasome system for targeted protein degradation .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds related to this compound:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including NSCLC and breast cancer cells. For example, analogs exhibiting IC50 values in the micromolar range indicate significant antiproliferative activity .
- Mechanistic Insights : The mechanism of action often involves inducing apoptosis through ROS (reactive oxygen species) generation and interference with tubulin polymerization .
Case Studies
- Study on PROTAC Development :
- Antioxidant Activity Assessment :
Data Summary
| Compound | IC50 (μM) | Target | Mechanism |
|---|---|---|---|
| Benzyl Carbamate Derivative 1 | 5.27 | Eca109 | ROS Generation |
| Benzyl Carbamate Derivative 2 | 20.1 | MCF-7 | Tubulin Interference |
| PROTAC Analog 1 | 0.35 | Various Oncogenes | Ubiquitin-Proteasome Pathway |
特性
IUPAC Name |
benzyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c15-6-8-18-10-11-19-9-7-16-14(17)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPUJRSMCXZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














